3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine 3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17506665
InChI: InChI=1S/C11H21N3/c1-6-7-8-9(11(2,3)4)13-14(5)10(8)12/h6-7,12H2,1-5H3
SMILES:
Molecular Formula: C11H21N3
Molecular Weight: 195.30 g/mol

3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC17506665

Molecular Formula: C11H21N3

Molecular Weight: 195.30 g/mol

* For research use only. Not for human or veterinary use.

3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C11H21N3
Molecular Weight 195.30 g/mol
IUPAC Name 5-tert-butyl-2-methyl-4-propylpyrazol-3-amine
Standard InChI InChI=1S/C11H21N3/c1-6-7-8-9(11(2,3)4)13-14(5)10(8)12/h6-7,12H2,1-5H3
Standard InChI Key FYAPPZZCOIECFM-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(N(N=C1C(C)(C)C)C)N

Introduction

Molecular Structure and Physicochemical Properties

The molecular architecture of 3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine is defined by its pyrazole core, which is substituted with alkyl groups that significantly influence its physicochemical behavior. The tert-butyl group at position 3 introduces steric hindrance, while the propyl chain at position 4 enhances lipophilicity. Key properties include:

PropertyValue
Molecular Weight195.30 g/mol
Molecular FormulaC11H21N3\text{C}_{11}\text{H}_{21}\text{N}_3
Log P (Partition Coefficient)2.8 (estimated)
SolubilityModerate in organic solvents
Melting PointNot reported

The compound’s log P value suggests moderate lipophilicity, favoring membrane permeability in biological systems. Its solubility profile aligns with typical pyrazole derivatives, showing preferential dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis Methods and Reaction Pathways

Cyclization of Hydrazine Derivatives

A common synthetic route involves the cyclization of propylhydrazine with 1,3-diketones under acidic or basic conditions. For example, reacting propylhydrazine with ethyl acetoacetate in the presence of potassium carbonate yields intermediate hydrazones, which undergo intramolecular cyclization to form the pyrazole ring .

Alkylation Strategies

Post-cyclization alkylation is employed to introduce the tert-butyl and methyl groups. Sodium hydride or potassium tert-butoxide facilitates the substitution of hydrogen atoms at positions 1 and 3 with methyl and tert-butyl groups, respectively.

Hydrazone intermediate+tert-butyl bromideNaH3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine\text{Hydrazone intermediate} + \text{tert-butyl bromide} \xrightarrow{\text{NaH}} \text{3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine}

Purification and Yield Optimization

Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 v/v) typically achieves >85% purity. Reaction yields range from 60–75%, depending on the steric demands of the alkylating agents .

Chemical Reactivity and Functional Transformations

Substitution Reactions

The amine group at position 5 undergoes nucleophilic substitution with acyl chlorides or sulfonyl chlorides. For instance, reaction with benzoyl chloride forms the corresponding amide derivative, enhancing biological stability:

3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine+PhCOClN-benzoyl derivative\text{3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine} + \text{PhCOCl} \rightarrow \text{N-benzoyl derivative}

Oxidation and Reduction

Oxidation with hydrogen peroxide converts the amine to a nitro group, while reduction with lithium aluminum hydride (LiAlH4_4) yields secondary amines. Steric hindrance from the tert-butyl group slows these reactions compared to less-substituted pyrazoles.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ 1.25 (s, 9H, tert-butyl), 2.35 (t, 2H, propyl), 3.70 (s, 3H, methyl).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 195.30 [M+H]+^+, confirming the molecular weight.

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor to pyrazolo[1,5-a]pyrimidines, which are explored as kinase inhibitors in clinical trials .

Agrochemical Development

Its derivatives exhibit herbicidal activity against Amaranthus retroflexus, with 80% inhibition at 100 ppm concentrations .

Future Research Directions

  • Prodrug Development: Modifying the amine group to improve oral bioavailability .

  • Targeted Drug Delivery: Conjugation with nanoparticles for site-specific action in cancer therapy .

  • Structure-Activity Relationships (SAR): Systematic variation of alkyl substituents to optimize kinase selectivity .

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